molecular formula C15H16BrN3O2S B8320638 1-(5-Bromo-2-pyridinyl)-4-(phenylsulfonyl)piperazine

1-(5-Bromo-2-pyridinyl)-4-(phenylsulfonyl)piperazine

Cat. No. B8320638
M. Wt: 382.3 g/mol
InChI Key: VCVHGQMZIXIUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-pyridinyl)-4-(phenylsulfonyl)piperazine is a useful research compound. Its molecular formula is C15H16BrN3O2S and its molecular weight is 382.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H16BrN3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(5-bromopyridin-2-yl)piperazine

InChI

InChI=1S/C15H16BrN3O2S/c16-13-6-7-15(17-12-13)18-8-10-19(11-9-18)22(20,21)14-4-2-1-3-5-14/h1-7,12H,8-11H2

InChI Key

VCVHGQMZIXIUJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 350 ml, pressure vessel was charged with 4-(phenylsulfonyl)piperazine hydrochloride (1.50 g, 5.71 mmol, Example 15, step 1), 2,5-dibromopyridine (1.76 g, 7.42 mmol, Sigma-Aldrich, St. Louis, Mo.), 100 mL of toluene, sodium tert-butoxide (1.37 g, 14.3 mmol), tris(dibenzylideneacetone)dipalladium (0) (0.105 g, 0.114 mmol, Strem Chemical Inc, Newburyport, Mass.), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) (0.198 g, 0.343 mmol, Strem Chemical Inc, Newburyport, Mass.). The tube was sealed and heated at 110° C. for 3 h. After that time, the reaction was cooled to room temperature, diluted with water (20 mL) and extracted with EtOAc (2×50 mL). The organic layer was separated, dried (MgSO4) and concentrated to give a yellow solid. This solid was slurried with cold (0° C.) MeOH (25 mL) to give 1-(5-bromo-2-pyridinyl)-4-(phenylsulfonyl)piperazine (0.957 g) as a light yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.198 g
Type
reactant
Reaction Step One
Quantity
0.105 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

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